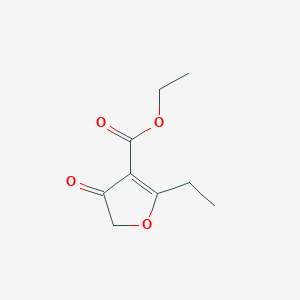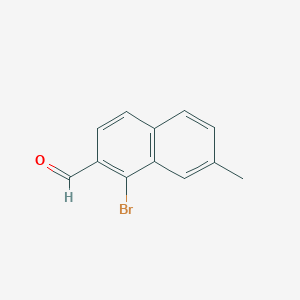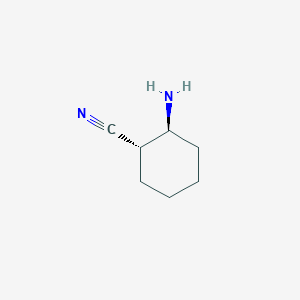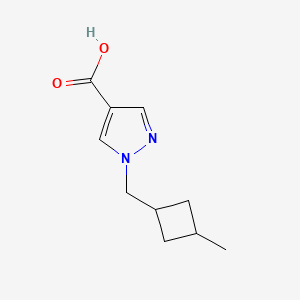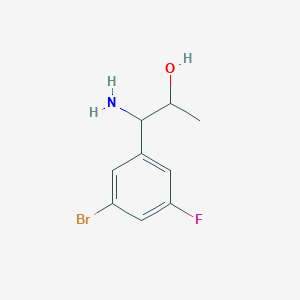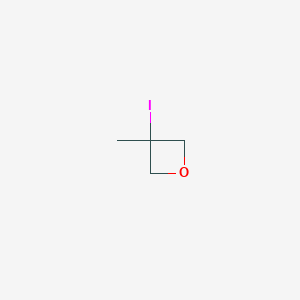
3-Iodo-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-3-methyloxetane: is an organic compound with the molecular formula C₅H₉IO It is characterized by an oxetane ring, which is a four-membered cyclic ether, substituted with an iodine atom and a methyl group at the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3-methyloxetane typically involves the iodination of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:
3-Methyloxetane+I2+Oxidizing Agent→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-3-methyloxetane: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form oxetane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Substitution: 3-Methyloxetane derivatives with various substituents.
Reduction: 3-Methyloxetane.
Oxidation: Oxetane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Iodo-3-methyloxetane: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-Iodo-3-methyloxetane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the iodine atom is removed, resulting in the formation of 3-methyloxetane. The compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
3-Iodo-3-methyloxetane: can be compared with other halogenated oxetanes, such as:
- 3-Chloro-3-methyloxetane
- 3-Bromo-3-methyloxetane
- 3-Fluoro-3-methyloxetane
These compounds share similar structures but differ in their halogen substituents The iodine atom in this compound is larger and more polarizable than chlorine, bromine, or fluorine, which affects its reactivity and the types of reactions it can undergo
Propiedades
Fórmula molecular |
C4H7IO |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
3-iodo-3-methyloxetane |
InChI |
InChI=1S/C4H7IO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
Clave InChI |
OFFQCDCTNOEFMS-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)



![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
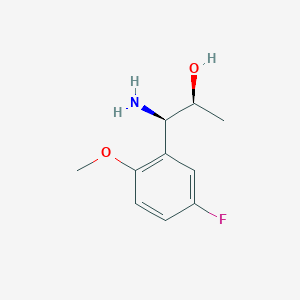
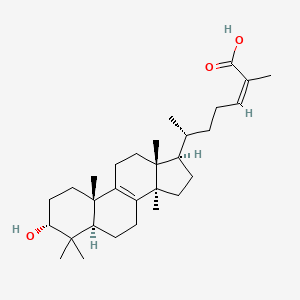
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
